FT011
Overview
Description
FT011 is a novel anti-inflammatory and anti-fibrotic compound that has shown significant potential in treating various fibrotic diseases. It has been studied extensively for its ability to reduce inflammation, fibrosis, and vascular injury in conditions such as diabetic retinopathy, cardiomyopathy, and nephropathy .
Preparation Methods
The synthesis of FT011 involves several steps, including the preparation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in the public domain. it is known that the compound is developed by Fibrotech Therapeutics Pty Ltd and involves advanced organic synthesis techniques .
Chemical Reactions Analysis
FT011 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, leading to reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically derivatives of this compound with modified functional groups .
Scientific Research Applications
FT011 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study anti-fibrotic mechanisms and develop new therapeutic agents.
Biology: Investigated for its effects on cellular pathways involved in inflammation and fibrosis.
Medicine: Shown to be effective in reducing fibrosis in multiple organs, including the kidneys, skin, lungs, heart, and eyes. .
Mechanism of Action
FT011 exerts its effects by targeting specific molecular pathways involved in fibrosis and inflammation. It acts on a previously undrugged membrane G protein-coupled receptor (GPCR) known as GPR68. By binding to this receptor, this compound modulates the activity of various signaling pathways, leading to a reduction in the expression of fibrotic and inflammatory markers. This results in decreased fibrosis and inflammation in affected tissues .
Comparison with Similar Compounds
FT011 is unique in its ability to target the GPR68 receptor, which distinguishes it from other anti-fibrotic agents. Similar compounds include:
Pirfenidone: An anti-fibrotic agent used to treat idiopathic pulmonary fibrosis.
Nintedanib: Another anti-fibrotic drug used for the treatment of idiopathic pulmonary fibrosis and systemic sclerosis-associated interstitial lung disease.
Losartan: An angiotensin II receptor antagonist with anti-fibrotic properties.
Compared to these compounds, this compound offers a novel mechanism of action and has shown promising results in preclinical and clinical studies .
Properties
IUPAC Name |
2-[[(E)-3-(3-methoxy-4-prop-2-ynoxyphenyl)prop-2-enoyl]amino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5/c1-3-12-26-17-10-8-14(13-18(17)25-2)9-11-19(22)21-16-7-5-4-6-15(16)20(23)24/h1,4-11,13H,12H2,2H3,(H,21,22)(H,23,24)/b11-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWZIDIJCUEOMT-PKNBQFBNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)NC2=CC=CC=C2C(=O)O)OCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)NC2=CC=CC=C2C(=O)O)OCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001288-58-9 | |
Record name | SHP-627 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1001288589 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SHP-627 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6V7ZU2NPR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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